Methyl 2-(2,5-dimethoxyphenyl)benzoate
Overview
Description
“Methyl 2-(2,5-dimethoxyphenyl)benzoate” is a chemical compound . It may be used in the preparation of methyl (E)-3,5-dimethoxy-2- { [2- (4-methoxybenzoyl)hydrazin-1-ylidene]methyl}-benzoate .
Synthesis Analysis
The synthesis of this compound has been described in various studies . For instance, it has been used in the preparation of new benzimidazole bridged benzophenone substituted indole scaffolds .Molecular Structure Analysis
The molecular formula of “Methyl 2-(2,5-dimethoxyphenyl)benzoate” is C16H16O4 . More detailed structural information can be found in the referenced sources .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of “Methyl 2-(2,5-dimethoxyphenyl)benzoate” can be found in the referenced sources .Scientific Research Applications
Overview of Synthetic Applications
Methyl-2-formyl benzoate serves as a pivotal bioactive precursor in organic synthesis due to its diverse pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This compound acts as an essential structure and precursor for discovering new bioactive molecules, highlighting its significant role in the preparation of compounds with pharmaceutical applications. Its synthetic versatility as a substrate further emphasizes its importance, presenting itself as a raw material for medical product preparation. This review underscores the various synthetic routes for methyl-2-formyl benzoate preparation (via two-step and one-step methodologies) and its critical role as a precursor in pharmaceutical applications, signifying its relevance in synthetic and pharmaceutical industries (Farooq & Ngaini, 2019).
Contributions to Environmental Science
The review on β-O-4 bond cleavage during lignin acidolysis provides insights into the significant role of compounds related to methyl 2-(2,5-dimethoxyphenyl)benzoate in environmental science, particularly in understanding lignin degradation mechanisms. This knowledge is crucial for developing sustainable approaches to biomass utilization and highlights the environmental applications of related chemical processes (Yokoyama, 2015).
Potential in Biopolymer Modification
Research on xylan derivatives showcases the application potential of compounds similar to methyl 2-(2,5-dimethoxyphenyl)benzoate in modifying biopolymers to produce ethers and esters with specific properties. This modification path promises new biopolymers with tailored functional groups, substitution degrees, and patterns, opening up applications in drug delivery and as additives in various industrial sectors (Petzold-Welcke et al., 2014).
properties
IUPAC Name |
methyl 2-(2,5-dimethoxyphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-11-8-9-15(19-2)14(10-11)12-6-4-5-7-13(12)16(17)20-3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUNSTUJGSLMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,5-dimethoxyphenyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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